3-Hydroxycinnamic acid
Overview
Description
3-Hydroxycinnamic acid is a type of hydroxycinnamic acid, which is a class of phenolic compounds possessing a C6-C3 carbon backbone derived from cinnamic acid through hydroxylation or methylation processes. These compounds are widely distributed in nature, found in foods like pears, coffee beans, and dandelions, and are known for their antioxidant, anti-inflammatory, and potential therapeutic properties (An et al., 2016).
Synthesis Analysis
The synthesis of hydroxycinnamic acids, including 3-Hydroxycinnamic acid, can be achieved through bacterial synthesis. For instance, by engineering the metabolic pathways of Escherichia coli, various types of hydroxycinnamates were synthesized from glucose, demonstrating the feasibility of biosynthetic production methods for these compounds (An et al., 2016).
Molecular Structure Analysis
The molecular structure of hydroxycinnamic acids is characterized by an aromatic ring with one or more hydroxyl groups attached, contributing to their antioxidant properties. The structure-activity relationships of these compounds indicate that certain modifications to the aromatic ring or the carboxylic function can significantly influence their biological activity (Razzaghi-Asl et al., 2013).
Chemical Reactions and Properties
Hydroxycinnamic acids undergo various chemical reactions, including esterification and complexation with metals. For instance, 2-Hydroxy-3-carboxy-dihydrocinnamic acid forms tridentate complexes with Al(III) and Fe(III), showcasing the reactivity of these compounds towards metal ions, which may be relevant for their antioxidant mechanism (Bombi et al., 2007).
Physical Properties Analysis
The physical properties of hydroxycinnamic acids, such as solubility and melting point, are influenced by their molecular structure. The presence of hydroxyl groups makes these compounds relatively polar, affecting their solubility in water and organic solvents. These properties are crucial for their absorption and bioavailability in biological systems (El‐Seedi et al., 2012).
Chemical Properties Analysis
The antioxidant properties of hydroxycinnamic acids are well-documented, with these compounds acting as potent free radical scavengers. This activity is related to their ability to donate hydrogen or electrons and to stabilize the resulting phenoxyl radical through the delocalization within their structure. The structure-property-activity relationships established for these compounds suggest that their redox potentials could serve as a measure of antioxidant activity (Teixeira et al., 2013).
Scientific Research Applications
Management of Lipid Metabolism and Obesity : Hydroxycinnamic acid derivatives, including 3-Hydroxycinnamic acid, have shown potential in managing lipid metabolism and obesity. These compounds exhibit antioxidant and anti-inflammatory properties and have been found to inhibit macrophage infiltration and nuclear factor κB (NF-κB) activation in adipose tissues. They also reduce the expression of proinflammatory adipokines and increase the secretion of the anti-inflammatory agent adiponectin from adipocytes (Alam et al., 2016).
Cancer Treatment Applications : 3-Hydroxycinnamic acid has been found to induce apoptosis and G0/G1-phase arrest in human cervix epithelial carcinoma (HeLa) cells. This suggests its potential application in cancer treatment, operating through p53- and caspase-3-dependent pathways (Chuang et al., 2005).
Pharmacokinetic Properties and Biological Activities : Hydroxycinnamic acids are abundant in many foods and have a range of pharmacokinetic properties and biological activities. They have been associated with reduced risks of cardiovascular disease due to their antioxidant properties (El‐Seedi et al., 2012).
Cosmeceutical Applications : Hydroxycinnamic acids and derivatives display various activities beneficial for cosmetic formulations, including antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase, and UV protective effects. They are considered promising ingredients for anti-aging, anti-inflammatory, and hyperpigmentation-correcting products (Taofiq et al., 2017).
Antioxidant Activity in Human Low Density Lipoprotein : Hydroxycinnamic acid derivatives have shown effective antioxidant activity against induced peroxidation in human low-density lipoprotein (LDL), demonstrating their potential in preventing oxidative stress-related damages (Cheng et al., 2007).
Antidiabetic Applications : Hydroxycinnamic acid derivatives have been studied for their interaction with commercial hypoglycemic drugs, indicating potential benefits in the treatment of diabetes mellitus. They may act synergistically with these drugs and help reduce secondary complications caused by the accumulation of lipids (Prabhakar & Doble, 2011).
Amyloid Aggregation Inhibition in Parkinson’s Disease : Hydroxycinnamic acid derivatives from coffee extracts have been found to prevent amyloid transformation of alpha-synuclein, a key factor in Parkinson's disease. This suggests their potential use in the prevention of synucleinopathies (Medvedeva et al., 2022).
Safety And Hazards
Future Directions
Hydroxycinnamic acids and their derivatives have been investigated and applied in several research fields for their antioxidant, anti-inflammatory, and anti-bacterial activities. They have potential roles as valid alternatives to current therapies, supporting the management and rebalancing of skin disorders and diseases at different levels .
properties
IUPAC Name |
(E)-3-(3-hydroxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSDGJDHHZEWEP-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336224 | |
Record name | trans-m-Coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | m-Coumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3'-Hydroxycinnamic acid | |
CAS RN |
14755-02-3, 588-30-7 | |
Record name | trans-3-Hydroxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14755-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Coumaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(3-hydroxyphenyl)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014755023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamic acid, m-hydroxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinnamic acid, m-hydroxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-m-Coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-HYDROXYCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWJ2DDJ34H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | m-Coumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 - 194 °C | |
Record name | m-Coumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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